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Executive Summary
The emergence of AmpC β-lactamase-producing Enterobacterales poses a significant

challenge to antimicrobial therapy, rendering many cephalosporins ineffective. Ceftazidime-

avibactam, a combination of a third-generation cephalosporin and a non-β-lactam β-lactamase

inhibitor, has demonstrated robust in vitro and clinical efficacy against these challenging

pathogens. Avibactam's potent inhibition of Ambler class C β-lactamases, including AmpC,

restores ceftazidime's activity.[1][2][3][4][5] This technical guide provides an in-depth analysis of

ceftazidime-avibactam's activity, summarizing key quantitative data, detailing experimental

methodologies, and illustrating the underlying molecular pathways and experimental workflows.

Introduction to AmpC β-Lactamases
AmpC β-lactamases are cephalosporinases that confer resistance to a wide range of β-lactam

antibiotics, including penicillins, aztreonam, and third-generation cephalosporins.[6][7] In many

Enterobacterales species, such as Enterobacter cloacae, Citrobacter freundii, and Klebsiella

aerogenes, the ampC gene is chromosomally encoded and its expression is inducible.[2][6]

Overproduction of AmpC, either through induction by certain β-lactams or stable derepression

due to mutations in regulatory genes, is a common mechanism of resistance.[2][6]
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In Vitro Activity of Ceftazidime-Avibactam
Ceftazidime-avibactam consistently demonstrates potent in vitro activity against AmpC-

producing Enterobacterales. Surveillance studies have shown high susceptibility rates, with

avibactam effectively neutralizing the hydrolytic activity of AmpC enzymes.

Table 1: In Vitro Susceptibility of AmpC-Producing Enterobacterales to Ceftazidime-Avibactam

and Comparators

Organism/Phe
notype

Ceftazidime-
Avibactam (%
Susceptible)

Meropenem (%
Susceptible)

Ceftolozane-
Tazobactam (%
Susceptible)

Reference

AmpC-

overproducing

Enterobacterales

(Phase 3 Trials)

96.1% 96.1% 24.7% [1]

AmpC-positive

Enterobacterales

(ATLAS

Surveillance)

100% - - [8]

ESBL- and

AmpC-positive

Enterobacterales

(ATLAS

Surveillance)

100% - - [8]

AmpC-producing

Enterobacterales

(Global

Surveillance)

99.6-100% - - [9]

Table 2: MIC Distribution of Ceftazidime-Avibactam against AmpC-Overproducing

Enterobacterales
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Statistic MIC (mg/L) Reference

MIC₅₀ 0.5 [1]

MIC₉₀ 2 [1]

Clinical Efficacy
Clinical trials have validated the in vitro activity of ceftazidime-avibactam, demonstrating its

efficacy in treating infections caused by AmpC-producing Enterobacterales.

Table 3: Clinical Outcomes of Ceftazidime-Avibactam Treatment for Infections Caused by

AmpC-Producing Enterobacterales

Patient Population
Ceftazidime-
Avibactam Clinical
Cure Rate

Comparator
(Carbapenem)
Clinical Cure Rate

Reference

Complicated Intra-

Abdominal Infections

& Complicated Urinary

Tract Infections

80.0% (32/40) 88.0% (37/42) [10][11]

Infections with AmpC-

overproducing

Enterobacterales

80.7% (21/26) 85.0% (17/20) [1]

It is important to note that for severe infections, the data supporting ceftazidime-avibactam as a

carbapenem-sparing option for AmpC producers are still limited.[10][11]

Mechanisms of Action and Resistance
AmpC Regulation and Induction Pathway
The expression of the chromosomal ampC gene is tightly regulated by a complex pathway

linked to peptidoglycan recycling.[12][13]
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Caption: AmpC regulation pathway in Enterobacterales.

In the presence of an inducing β-lactam, peptidoglycan turnover products accumulate and are

transported into the cytoplasm by AmpG.[12][13] These muropeptides compete with UDP-

MurNAc-pentapeptide for binding to the transcriptional regulator AmpR.[2] When bound to

muropeptides, AmpR acts as an activator of ampC transcription, leading to increased AmpC

production.[2] The amidase AmpD cleaves the muropeptides, reducing their concentration and

allowing AmpR to revert to its repressor state.[12][13] Mutations in ampD can lead to the

accumulation of muropeptides and constitutive high-level expression of ampC.[12]

Mechanism of Ceftazidime-Avibactam Resistance
While uncommon, resistance to ceftazidime-avibactam in AmpC-producing Enterobacterales

can emerge. The primary mechanisms identified involve structural modifications in the AmpC β-
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lactamase itself, which can enhance ceftazidime hydrolysis or reduce avibactam binding.[14]

[15] Specific mutations, such as amino acid substitutions or deletions in the R2 loop or H-10

helix of AmpC, have been implicated in conferring reduced susceptibility to ceftazidime-

avibactam.[14][15][16][17]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The broth microdilution method is the reference standard for determining the MIC of

ceftazidime-avibactam.

Protocol: Broth Microdilution for Ceftazidime-Avibactam MIC Testing

Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the

manufacturer's instructions.

Antimicrobial Preparation: Reconstitute ceftazidime and avibactam. Prepare serial twofold

dilutions of ceftazidime in CAMHB in 96-well microtiter plates. Avibactam is added to each

well at a fixed concentration of 4 mg/L.[18][19][20]

Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend

several colonies in saline to match a 0.5 McFarland turbidity standard. This corresponds to

approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final

inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial

suspension.

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4

mg/L avibactam) that completely inhibits visible bacterial growth.

Quality Control: Concurrently test quality control strains such as Escherichia coli ATCC

25922 and Klebsiella pneumoniae ATCC 700603.[4][21]
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This protocol is based on guidelines from the Clinical and Laboratory Standards Institute

(CLSI).[21][22][23]

Experimental Workflow for Characterizing Ceftazidime-
Avibactam Activity
The following workflow outlines the steps for assessing the activity of ceftazidime-avibactam

against a clinical isolate of Enterobacterales.
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Caption: Workflow for assessing ceftazidime-avibactam activity.
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Conclusion
Ceftazidime-avibactam is a critical therapeutic option for infections caused by AmpC-producing

Enterobacterales. Its potent in vitro activity, supported by clinical data, makes it a reliable agent

against these otherwise difficult-to-treat pathogens. Understanding the mechanisms of AmpC

regulation and the potential for resistance is crucial for its judicious use and for the

development of future antimicrobial strategies. Standardized methodologies for susceptibility

testing are essential for accurate clinical decision-making and ongoing surveillance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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